Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Overview

Description

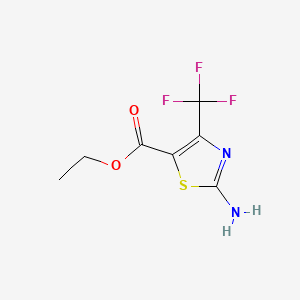

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 344-72-9) is a thiazole derivative with the molecular formula C₇H₇F₃N₂O₂S (MW: 240.2 g/mol). It is synthesized via cyclization of thiourea with ethyl 2-chloro-3-oxobutanoate or ethyl 2-chloroacetoacetate under nitrogen atmosphere, followed by purification via silica gel chromatography . Key spectral data include:

- ¹H NMR (DMSO-d₆): δ 7.98 (s, 2H, NH₂), 4.23 (q, J = 7.1 Hz, OCH₂CH₃), 1.22 (t, J = 7.1 Hz, CH₃) .

- ¹⁹F NMR: δ -61.41 (CF₃) .

This compound serves as a critical intermediate in pharmaceuticals, such as SIRT2 inhibitors and thiazole-based fungicides (e.g., thifluzamide) . Its trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability .

Scientific Research Applications

Pharmaceutical Development

Role as a Key Intermediate:

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is utilized as an intermediate in the synthesis of numerous pharmaceuticals. It is particularly valuable in the development of anti-inflammatory and anticancer agents. The presence of the trifluoromethyl group enhances its biological activity and lipophilicity, making it a crucial component in drug design.

Case Study: Anticancer Activity

A series of derivatives synthesized from this compound have shown promising anticancer properties. For example, compounds derived from this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, including A549 (lung adenocarcinoma) and HCT116 (gastric carcinoma) .

Agricultural Chemicals

Use in Agrochemicals:

The compound is also employed in the formulation of agrochemicals such as herbicides and fungicides. Its effectiveness in crop protection stems from its ability to inhibit specific biological pathways in pests and pathogens.

Example: Herbicidal Activity

Research indicates that derivatives of thiazole compounds show significant herbicidal activity against various weeds. The trifluoromethyl substitution enhances the herbicidal efficacy compared to non-substituted analogs .

Material Science

Development of Novel Materials:

In material science, this compound is investigated for creating materials with unique properties, such as enhanced thermal stability and chemical resistance. These materials have potential applications in coatings and polymers.

Research Findings:

Studies have demonstrated that incorporating this compound into polymer matrices can improve their thermal properties significantly, making them suitable for high-performance applications .

Biochemical Research

Studies on Enzyme Inhibition:

Researchers utilize this compound in biochemical studies related to enzyme inhibition and receptor binding. Its structural features allow for interaction with various biological targets, contributing to a deeper understanding of metabolic pathways.

Example: Enzyme Inhibition Studies

Investigations have shown that certain derivatives can inhibit enzymes involved in inflammatory processes, highlighting their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism by which Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved are often studied using biochemical and molecular biology techniques.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Electron-Withdrawing Groups (CF₃) : Enhance stability and lipophilicity but may reduce solubility .

- Amino Group Modifications (e.g., NHEt): Alter hydrogen-bonding capacity, affecting target binding .

Physicochemical Properties

Notes:

- The carboxylic acid derivative (2-Methyl-4-CF₃-thiazole-5-carboxylic acid) exhibits higher aqueous solubility, making it suitable for salt formation in formulations .

- Lipophilicity (LogP) increases with aromatic substituents, impacting blood-brain barrier penetration .

Challenges :

- The 2-amino group in the parent compound may require protection (e.g., tert-butoxycarbonate) to prevent side reactions .

- Bromophenyl derivatives (e.g., 4-bromophenyl) enable Suzuki-Miyaura cross-coupling for further functionalization .

Biological Activity

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (ETC) is a thiazole derivative that has garnered significant attention in pharmaceutical and biochemical research due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological interactions. This article presents an overview of the biological activity of ETC, including its antimicrobial, anticancer, and biochemical properties, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₇F₃N₂O₂S

- Molecular Weight : 240.21 g/mol

- Melting Point : 170–172 °C

- CAS Number : 344-72-9

The presence of the trifluoromethyl group contributes to the compound's unique properties, making it a valuable candidate in various fields of research.

Antimicrobial Activity

ETC has demonstrated notable antimicrobial properties, particularly against bacterial and fungal strains. Research indicates that thiazole derivatives often possess both antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Studies have shown that ETC exhibits significant inhibition against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

- Antifungal Activity : ETC has also been tested against fungal pathogens, showing effective inhibition comparable to standard antifungal agents.

Anticancer Potential

The anticancer activity of ETC has been explored extensively. Several studies report its efficacy against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| A-549 (Lung Cancer) | 1.61 ± 1.92 | High |

| HCT-8 (Colon Cancer) | 1.98 ± 1.22 | Moderate |

| Bel7402 (Liver Cancer) | >50 | Low |

Research indicates that the thiazole ring is essential for cytotoxic activity, with modifications to the substituents influencing potency. For example, compounds with electron-donating groups at specific positions on the thiazole ring exhibited enhanced anticancer activity .

Biochemical Applications

ETC is utilized in biochemical research for its role in enzyme inhibition and receptor binding studies:

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of carbonic anhydrase, which plays a crucial role in various physiological processes.

- Receptor Binding Studies : ETC's binding affinity with biological macromolecules has been assessed, providing insights into its mechanism of action and potential therapeutic applications.

Case Studies

- Study on Anticancer Activity : A series of novel thiazole derivatives were synthesized, including ETC, and evaluated for their cytotoxic effects against several cancer cell lines. Results indicated that modifications to the thiazole structure significantly impacted activity levels .

- Antimicrobial Efficacy Research : In vitro studies demonstrated that ETC exhibited potent antibacterial effects against both resistant and non-resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting α-oxo esters with thiourea derivatives under reflux conditions in solvents like acetonitrile or acetone. Key steps include:

- Reaction Setup : Use of dry solvents and controlled temperatures (e.g., 80°C for 6–8 hours) to minimize side reactions .

- Purification : Preparative HPLC or column chromatography to isolate the product, with yields typically ranging from 27% to 32% depending on substituents and reaction time .

Q. How is the compound characterized post-synthesis to confirm its structure?

- Analytical Techniques :

- X-ray crystallography : Resolve crystal packing and bond lengths (e.g., SHELX software for refinement ).

- Spectroscopy : HRMS for molecular mass, / NMR for functional group validation, and IR for carbonyl/amine detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of derivatives?

- Critical Parameters :

- Temperature : Higher temperatures (80–100°C) accelerate urea/thiourea coupling but may degrade heat-sensitive intermediates .

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, while dichloromethane aids in extraction .

Q. What challenges arise in analyzing crystallographic data for structural confirmation, and how are they resolved?

- Common Issues :

- Twinned Crystals : Use SHELXL for high-resolution refinement, especially for trifluoromethyl groups causing disorder .

- Hydrogen Bonding : Absence of intermolecular H-bonds in crystal structures requires alternative stabilization analysis (e.g., π-π stacking) .

Q. How do structural modifications (e.g., trifluoromethyl vs. bromo substituents) impact biological activity?

- Case Study :

- Trifluoromethyl : Enhances metabolic stability and lipophilicity, critical for SIRT2 inhibition in anticancer studies .

- Bromo Substituents : Increase steric bulk, reducing binding affinity to enzymes compared to smaller groups .

Q. How can researchers address contradictions in reported biological activities across studies?

- Strategies :

- Assay Standardization : Validate protocols using positive controls (e.g., known SIRT2 inhibitors) .

- Data Cross-Validation : Compare HRMS/NMR data with PubChem/CAS entries to rule out structural discrepancies .

Q. What computational methods are employed to predict target interactions and mechanism of action?

- Tools :

- Molecular Dynamics (MD) : Simulate binding to SIRT2’s hydrophobic pocket .

- DFT Calculations : Model electronic effects of the trifluoromethyl group on thiazole ring reactivity .

- Validation : Overlay computational models with X-ray crystallography data .

Q. Data Contradiction and Reproducibility

Q. How are discrepancies in spectroscopic data resolved during structural elucidation?

- Approach :

- HRMS Calibration : Use internal standards (e.g., sodium formate clusters) to ensure mass accuracy within 5 ppm .

- NMR Referencing : Deuterated solvents (e.g., DMSO-d) with TMS for chemical shift alignment .

- Documentation : Report solvent/temperature conditions to enable cross-study comparisons .

Q. What strategies ensure regioselective functionalization of the thiazole ring?

- Methods :

- Directing Groups : Use amino or ester groups to guide electrophilic substitution at C4/C5 positions .

- Protecting Groups : Temporarily block reactive sites (e.g., ethyl ester hydrolysis to carboxylic acid for further coupling) .

Q. Applications in Medicinal Chemistry

Q. What are the compound’s key applications in drug discovery pipelines?

- Anticancer Agents : Acts as a SIRT2 inhibitor by mimicking nicotinamide binding, validated via cellular apoptosis assays .

- Antimicrobial Scaffolds : Modulate biofilm disruption through thiazole ring interactions with bacterial membranes .

- Tool Compound : Used to study trifluoromethyl effects on pharmacokinetics (e.g., logP, half-life) .

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate generally proceeds via a cyclization reaction involving:

- A halogenated β-ketoester bearing the trifluoromethyl group (e.g., ethyl 2-chloro-4,4,4-trifluoroacetoacetate)

- A sulfur and nitrogen source such as thiourea or thioamides

This approach enables the formation of the thiazole ring through nucleophilic substitution and cyclization under controlled conditions.

Preparation from Ethyl 2-chloro-4,4,4-trifluoroacetoacetate and Thiourea

A key method reported involves the reaction of ethyl 2-chloro-4,4,4-trifluoroacetoacetate with thiourea in an ethanol-based solvent system. The reaction proceeds through the nucleophilic attack of thiourea on the α-chloroketone, followed by ring closure to form the thiazole nucleus.

Reaction Conditions and Procedure

- Solvent: Ethanol or ethanol mixed with ethyl acetate (10–35% by mass)

- Temperature: Initial warming to 40–55 °C for addition of halogenated ketoester, followed by heating to 60–70 °C for 5–5.5 hours for cyclization

- Base: Sodium carbonate is often added in catalytic amounts (weight ratio relative to ketoester 0.01–0.1) to neutralize acidic byproducts and facilitate the reaction

- Workup: Partial distillation to remove solvent, cooling, filtration, and pH adjustment to 9–10 using caustic soda solution to precipitate the product

- Isolation: Vacuum filtration and drying to obtain the this compound as a solid

This method is adapted from a closely related preparation of ethyl 2-amino-4-methylthiazole-5-carboxylate, with substitution of the methyl group by trifluoromethyl in the ketoester starting material.

Research Findings and Optimization

- Yield: High yields (>90%) are reported when reaction parameters such as temperature, solvent concentration, and base amount are optimized.

- Reaction Time: Typically 5 to 6 hours, significantly shorter than older methods requiring overnight reflux.

- Purity: The product exhibits a sharp melting point consistent with literature values (around 172–174 °C for related compounds).

- Safety: Care must be taken as decomposition can release toxic NOx and SOx gases.

Comparative Table of Preparation Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Solvent | Ethanol with 10–35% ethyl acetate | Ethyl acetate improves solubility and reaction rate |

| Base (Sodium carbonate) | 0.01–0.1 weight ratio to ketoester | Neutralizes acid formed, promotes cyclization |

| Temperature (initial) | 40–55 °C | For controlled addition of ketoester |

| Temperature (cyclization) | 60–70 °C | Maintained for 5–5.5 hours for ring closure |

| Reaction time | 5–6 hours | Efficient compared to older overnight methods |

| pH adjustment | 9–10 | Using caustic soda to precipitate product |

| Yield | >90% | High yield with optimized conditions |

| Melting point (related compound) | 172–174 °C | Confirms purity and identity |

Alternative Synthetic Routes and Considerations

- Use of Amides and Thioamides: Some advanced syntheses start from amino acid derivatives converted to thioamides, which then cyclize to thiazoles. This method is more complex but allows for chiral and functionalized thiazole derivatives.

- Microwave-Assisted Synthesis: Microwave irradiation can accelerate thiazole formation but is less suitable for industrial scale due to equipment limitations and potential racemization issues.

- Catalyst and Solvent Variations: Alternative solvents (acetonitrile) and amine bases have been explored to improve yields and reduce side reactions, especially in related methylthiazole syntheses.

Summary of Key Research Data

Properties

IUPAC Name |

ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c1-2-14-5(13)3-4(7(8,9)10)12-6(11)15-3/h2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRPTMORGOIMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051491 | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-72-9 | |

| Record name | 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 344-72-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 344-72-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-AMINO-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WH6LMH3RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.